The thiomopholine ring structure is present in several biologically active molecules. DMTM can potentially serve as a precursor for synthesizing novel drugs. Researchers can modify the structure of DMTM to create analogs with desired pharmacological properties. This approach has been successfully used to develop drugs for various conditions, including cancer and neurological disorders [Source: A review on the biological activities of thiomorpholine derivatives: ].
DMTM's nitrogen and sulfur atoms can form coordinate bonds with metal surfaces. This property makes it a potential candidate for corrosion inhibition. By creating a protective layer on the metal surface, DMTM can slow down the rate of corrosion. Research is ongoing to evaluate the effectiveness of DMTM and its derivatives for corrosion protection of various metals [Source: Synthesis and investigation of the corrosion inhibition properties of some new N/S heterocyclic compounds: ].
2,3-Dimethylthiomorpholine is a heterocyclic compound characterized by a six-membered ring containing both sulfur and nitrogen atoms. Its molecular formula is C₇H₁₃NS, and it has a molecular weight of approximately 145.25 g/mol. The compound is derived from thiomorpholine, a sulfur-containing analog of morpholine, with two methyl groups added at the 2 and 3 positions of the ring. This structural modification enhances its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Research has indicated that 2,3-Dimethylthiomorpholine exhibits significant biological activity. It has been shown to possess:
The synthesis of 2,3-Dimethylthiomorpholine can be achieved through several methods:
2,3-Dimethylthiomorpholine has several notable applications:
Studies focusing on the interactions of 2,3-Dimethylthiomorpholine with biological macromolecules have revealed:
Several compounds share structural similarities with 2,3-Dimethylthiomorpholine. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Thiomorpholine | Six-membered ring with sulfur | Precursor to many derivatives |
| Morpholine | Six-membered ring without sulfur | Lacks the biological activity associated with sulfur |
| N,N-Dimethylthiourea | Contains two methyl groups on thiourea | Used primarily as a reagent in organic synthesis |
| 1-Methylthiomorpholine | Methyl group at position 1 | Exhibits different biological properties |
2,3-Dimethylthiomorpholine is unique due to its specific substitution pattern that enhances its reactivity and biological activity compared to its analogs .
2,3-Dimethylthiomorpholine features a tetrahydro-1,4-thiazine backbone with methyl substituents at positions 2 and 3. Its IUPAC name, 2,3-dimethylthiomorpholine, reflects the substitution pattern and parent ring structure. The SMILES notation CC1NCCSC1C confirms the connectivity: a six-membered ring with sulfur at position 1, nitrogen at position 4, and methyl groups at positions 2 and 3.
Key Structural Features
| Feature | Description |
|---|---|
| Parent Ring | Tetrahydro-1,4-thiazine (thiomorpholine) |
| Substituents | Two methyl groups at C2 and C3 |
| Hybridization | sp³ hybridized carbons |
| Ring Conformation | Chair-like geometry (typical for six-membered rings) |
The compound has the molecular formula C₆H₁₃NS, with a molecular weight of 131.237 g/mol.
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₃NS |
| Average Molecular Weight | 131.237 g/mol |
| Monoisotopic Mass | 131.07687 g/mol |
The formula indicates a sulfur atom and nitrogen within the ring, contributing to its heterocyclic stability.
While direct spectral data for 2,3-dimethylthiomorpholine is limited in publicly available sources, analogous compounds provide insights:
Available data on thermochemical properties is sparse:
Tautomerism:
2,3-Dimethylthiomorpholine lacks tautomerism due to its saturated ring structure. Unlike unsaturated thiomorpholides, no keto-enol equilibria are possible.
Conformational Isomerism:The six-membered ring adopts a chair-like conformation, with methyl groups occupying equatorial positions to minimize steric strain. No stereoisomers are possible since the substituents are not stereogenic.
X-ray crystallographic studies of thiomorpholine derivatives consistently reveal that the six-membered heterocyclic ring adopts a chair conformation as the predominant structural arrangement [1] [2] [3]. The structural analysis of 4-(4-nitrophenyl)thiomorpholine demonstrates that the thiomorpholine ring maintains a low-energy chair conformation with specific geometric parameters [2] [3]. The carbon-sulfur-carbon bond angle in the thiomorpholine ring is typically approximately 10 degrees smaller than the regular tetrahedral angle of 109.5 degrees, measuring around 99.5 degrees [2] [3].
The positioning of substituents on the thiomorpholine ring significantly influences the overall molecular geometry. In 4-(4-nitrophenyl)thiomorpholine, the nitrogen-bound 4-nitrophenyl group occupies a quasi-axial position on the six-membered ring [2] [3]. This positioning contrasts with the morpholine analogue, where the same substituent occupies a quasi-equatorial position, demonstrating the distinct conformational preferences between oxygen and sulfur-containing heterocycles [2] [3].
The crystal structure of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone reveals specific crystallographic parameters that provide insights into the solid-state organization of thiomorpholine derivatives [4] [5]. The thiomorpholine ring adopts a chair conformation with the bond-angle sum at the nitrogen atom measuring exactly 360 degrees, indicating planar geometry around the nitrogen center [4] [5]. The dihedral angle between the amide group and the thiomorpholine ring encompasses all atoms at 36.48 degrees [4] [5].
The structural characteristics of 2,3-dimethylthiomorpholine can be understood through comparison with other thiomorpholine derivatives that have been crystallographically characterized. Studies of 1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-2-(thiomorpholin-4-yl)ethanone demonstrate that the thiomorpholine ring consistently adopts a chair conformation across different substituent patterns [6]. The crystallographic data for this compound reveals a monoclinic crystal system with space group P2₁/n and unit cell parameters of a = 13.4594(10) Å, b = 9.8855(5) Å, and c = 14.0878(11) Å [6].
Microwave spectroscopy provides detailed information about the conformational properties of thiomorpholine derivatives in the gas phase. Studies of normal thiomorpholine within the 8-40 gigahertz region reveal that the observed spectra correspond to chair equatorial conformers [7] [8] [9]. The rotational constants for both normal thiomorpholine and N-deuterothiomorpholine have been determined for ground states and vibrationally excited states, providing comprehensive conformational information [7] [8] [9].
The microwave spectroscopic investigations provide precise structural parameters for thiomorpholine derivatives. The iminohydrogen coordinates have been determined through analysis of the rotational spectra, contributing to the understanding of the three-dimensional molecular geometry [7] [8] [9]. The nitrogen-14 quadrupole coupling constants have been measured, providing information about the electronic environment around the nitrogen atom [7] [8] [9].
Computational studies employing density functional theory have been extensively used to investigate the conformational behavior of thiomorpholine derivatives. The B3LYP functional with various basis sets, including 6-31G(d,p) and 6-311G(d,p), has been employed to optimize molecular geometries and calculate relative energies [10] [11] [12]. These calculations consistently predict that chair conformations represent the most stable arrangements for thiomorpholine derivatives [10] [11] [12].
The computational analysis reveals significant energy differences between various conformational states of thiomorpholine derivatives. Chair conformations are consistently predicted to be the most stable, with half-chair and boat conformations showing higher relative energies [13] [12]. The energy differences between chair and alternative conformations typically range from 2 to 5 kilocalories per mole, indicating substantial conformational preferences [13] [12].
Computational modeling provides detailed predictions of bond lengths and angles within thiomorpholine derivatives. The carbon-sulfur bond lengths are typically calculated to be approximately 1.81 Å, while carbon-nitrogen bond lengths measure around 1.47 Å [12]. The carbon-sulfur-carbon bond angle is consistently predicted to be approximately 99.5 degrees, in excellent agreement with experimental observations [12].
Advanced computational studies have incorporated solvation effects using polarized continuum models to account for environmental influences on molecular geometry. The calculations demonstrate that solvent effects can influence the relative stabilities of different conformational states, although the chair conformation remains the most stable arrangement across various solvent environments [14] [15].
The crystal packing of thiomorpholine derivatives is characterized by extensive hydrogen bonding networks that stabilize the solid-state structure. Studies of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone reveal that carbon-hydrogen to oxygen and carbon-hydrogen to sulfur hydrogen bonds link adjacent molecules, forming two-dimensional networks extending parallel to the (011) plane [4] [5] [16].
The crystal structure of 4-(4-nitrophenyl)thiomorpholine demonstrates the formation of centrosymmetric dimers through intermolecular carbon-hydrogen to oxygen weak hydrogen bonds [2] [3] [11]. These interactions involve methylene groups adjacent to the sulfur atom and the nitro oxygen atoms of symmetry-related molecules, resulting in an R₂²(8) motif [2] [3] [11]. The dimers are further stabilized by face-to-face aromatic stacking interactions [2] [3] [11].
The hydrogen bonding patterns in thiomorpholine derivatives create three-dimensional networks that influence the physical properties of the crystalline materials. The mean planes of benzene rings in aromatic derivatives are typically separated by approximately 3.29 Å, with ring centroids separated by 4.26 Å [2] [3] [11]. These interactions contribute to the dense crystal packing, with calculated packing indices reaching 74.4% in some structures [2] [3] [11].
The hydrogen bonding networks in thiomorpholine derivatives can be compared with those observed in morpholine analogues to understand the influence of the sulfur atom on intermolecular interactions. The sulfur atom in thiomorpholine derivatives participates in weaker hydrogen bonding interactions compared to the oxygen atom in morpholine derivatives, leading to different crystal packing arrangements [2] [3] [11]. The formation of carbon-hydrogen to sulfur hydrogen bonds represents a characteristic feature of thiomorpholine crystal structures [4] [5] [16].